Cas no 55362-47-5 ((5-Hydroxy-1H-indazol-3-yl)-acetic Acid)

(5-Hydroxy-1H-indazol-3-yl)-acetic acid is a heterocyclic carboxylic acid derivative with a molecular structure incorporating both indazole and acetic acid functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of hydroxyl and carboxyl groups enhances its reactivity, allowing for further derivatization or conjugation. Its indazole core is associated with diverse biological activities, making it valuable in drug discovery. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic applications. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers utilize this intermediate in the development of novel therapeutic agents.
(5-Hydroxy-1H-indazol-3-yl)-acetic Acid structure
55362-47-5 structure
Product Name:(5-Hydroxy-1H-indazol-3-yl)-acetic Acid
CAS No:55362-47-5
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD06658932
CID:365914
PubChem ID:29949242
Update Time:2025-06-13

(5-Hydroxy-1H-indazol-3-yl)-acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-3-aceticacid, 5-hydroxy-
    • (5-HYDROXY-1H-INDAZOL-3-YL)-ACETIC ACID
    • 2-(5-hydroxy-2H-indazol-3-yl)acetic acid
    • (5-Hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid
    • 1H-indole-3-acetic acid, 2,3-dihydro-5-hydroxy-
    • LogP
    • AKOS006293862
    • (5-Hydroxy-1H-indazol-3-yl)-acetic
    • 55362-47-5
    • 2-(5-hydroxy-1H-indazol-3-yl)aceticacid
    • SB37641
    • MFCD06658932
    • DTXSID80652405
    • CS-0342148
    • 2-(5-hydroxy-1H-indazol-3-yl)acetic acid
    • (5-HYDROXY-2H-INDAZOL-3-YL)ACETIC ACID
    • (5-Hydroxy-1H-indazol-3-yl)-acetic Acid
    • MDL: MFCD06658932
    • Inchi: 1S/C9H8N2O3/c12-5-1-2-7-6(3-5)8(11-10-7)4-9(13)14/h1-3,12H,4H2,(H,10,11)(H,13,14)
    • InChI Key: LNBXKCKBSAHHAS-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(C=1)=C(CC(=O)O)NN=2

Computed Properties

  • Exact Mass: 193.07393
  • Monoisotopic Mass: 192.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.33
  • Boiling Point: 436°C at 760 mmHg
  • Flash Point: 217.5°C
  • Refractive Index: 1.604
  • PSA: 69.56

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(5-Hydroxy-1H-indazol-3-yl)-acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:55362-47-5)(5-Hydroxy-1H-indazol-3-yl)-acetic Acid
Order Number:A1038767
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:04
Price ($):1082.0
Email:sales@amadischem.com

Additional information on (5-Hydroxy-1H-indazol-3-yl)-acetic Acid

(5-Hydroxy-1H-indazol-3-yl)-acetic Acid and Its Significance in Modern Chemical Research

Compound with the CAS number 55362-47-5, known as (5-Hydroxy-1H-indazol-3-yl)-acetic Acid, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its indazol scaffold and hydroxyacetic acid moiety, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The structural features of this molecule make it a versatile candidate for further exploration, particularly in the context of targeting various biological pathways.

The indazol ring system is a well-documented pharmacophore that has been extensively studied for its role in modulating biological processes. Its ability to interact with multiple targets, including enzymes and receptors, has made it a valuable scaffold for the design of novel therapeutic agents. In particular, the presence of a hydroxyl group at the 5-position of the indazol ring introduces additional functional diversity, enabling modifications that can enhance binding affinity and selectivity. This structural motif is particularly relevant in the development of compounds that aim to interfere with disease-related pathways.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes and interactions of (5-Hydroxy-1H-indazol-3-yl)-acetic acid with biological targets. These studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The hydroxyl group at the 5-position has been identified as a key interaction point, facilitating hydrogen bonding with key residues in the active sites of these enzymes. This insight has guided the design of derivatives with enhanced potency and reduced off-target effects.

In addition to its applications in oncology, (5-Hydroxy-1H-indazol-3-yl)-acetic acid has shown promise in other therapeutic areas. For instance, studies have demonstrated its ability to modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. The indazol scaffold's capacity to engage with multiple signaling cascades makes it an attractive candidate for developing anti-inflammatory agents. Furthermore, its hydroxyacetic acid moiety suggests potential applications in metabolic disorders, where it could influence key enzymes involved in glucose and lipid metabolism.

The synthesis of (5-Hydroxy-1H-indazol-3-yl)-acetic acid has been optimized through various methodologies, including multi-step organic transformations and catalytic processes. Recent reports have focused on green chemistry approaches to improve yield and reduce environmental impact. These efforts have not only enhanced the accessibility of the compound but also align with broader trends toward sustainable pharmaceutical production. The development of efficient synthetic routes has been crucial for enabling large-scale production and further exploration of its biological activities.

Preclinical studies have provided valuable insights into the pharmacological profile of (5-Hydroxy-1H-indazol-3-yl)-acetic acid. These investigations have revealed its potential as a lead compound for further drug development. Notably, its ability to cross the blood-brain barrier has raised interest in its potential applications for neurodegenerative diseases. The compound's interactions with central nervous system receptors have been explored, suggesting possible therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

The growing body of evidence supporting the biological activity of (5-Hydroxy-1H-indazol-3-yl)-acetic acid has spurred interest from both academic researchers and pharmaceutical companies. Collaborative efforts are underway to translate these findings into clinical trials, where the compound's efficacy and safety will be rigorously evaluated. The indazol scaffold's proven track record in drug development provides a strong foundation for these endeavors, increasing confidence in its potential as a therapeutic agent.

In conclusion, (5-Hydroxy-1H-indazol-3-yl)-acetic acid (CAS no 55362-47-5) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational modeling, have positioned it as a valuable candidate for drug discovery. As further research uncovers new biological functions and therapeutic potentials, this molecule is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:55362-47-5)(5-Hydroxy-1H-indazol-3-yl)-acetic Acid
A1038767
Purity:99%
Quantity:1g
Price ($):1082.0
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